Methyl 3-isopropylisoxazole-5-carboxylate chemical properties
Methyl 3-isopropylisoxazole-5-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 3-isopropylisoxazole-5-carboxylate
Executive Summary
Methyl 3-isopropylisoxazole-5-carboxylate is a heterocyclic compound featuring a core isoxazole ring, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms. This structure is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed for a range of therapeutic targets. The isopropyl group at the 3-position and the methyl ester at the 5-position provide critical handles for synthetic modification, influencing both the steric and electronic properties of the molecule. This guide offers a comprehensive overview of its chemical properties, established synthesis protocols, characteristic reactivity, and significance as a building block in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of its formation and reactivity, providing researchers and drug development professionals with a practical and scientifically rigorous resource.
Compound Identification and Physicochemical Properties
The fundamental chemical and physical properties of Methyl 3-isopropylisoxazole-5-carboxylate are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| IUPAC Name | methyl 3-isopropyl-1,2-oxazole-5-carboxylate | N/A |
| CAS Number | 104776-69-4 | N/A |
| Molecular Formula | C₈H₁₁NO₃ | N/A |
| Molecular Weight | 169.18 g/mol | N/A |
| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge |
| Boiling Point | Not explicitly reported, but estimated to be >200 °C | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |
Synthesis and Mechanistic Considerations
The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction. The primary and most authoritative method involves the reaction of a nitrile oxide, generated in situ, with an activated alkyne.
Primary Synthesis Protocol: In Situ Nitrile Oxide Cycloaddition
This protocol describes the synthesis starting from isobutyraldehyde oxime and methyl propiolate. The in situ generation of the nitrile oxide from the oxime is crucial as nitrile oxides are prone to dimerization and are generally not isolated.
Experimental Protocol:
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Oxime Formation (if starting from aldehyde): Dissolve isobutyraldehyde in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until TLC analysis confirms the consumption of the aldehyde.
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Reaction Setup: In a well-ventilated fume hood, dissolve isobutyraldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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In Situ Nitrile Oxide Generation: Cool the solution in an ice bath (0 °C). Add a solution of sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS) dropwise to the stirring mixture. The oxidant converts the oxime to the corresponding hydroximoyl chloride, which is then dehydrochlorinated by a mild base (often triethylamine, added concurrently or subsequently) to yield the reactive isopropylnitrile oxide intermediate.
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Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. Transfer the mixture to a separatory funnel, wash with water and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Methyl 3-isopropylisoxazole-5-carboxylate.
Causality and Expertise:
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The use of in situ generation for the nitrile oxide is a cornerstone of this synthesis. It maintains a low stationary concentration of the highly reactive intermediate, effectively preventing its undesired dimerization into a furoxan derivative.
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NCS or NaOCl are chosen as mild and inexpensive oxidants for the conversion of the oxime to the hydroximoyl chloride precursor.
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Methyl propiolate is a highly reactive dipolarophile due to the electron-withdrawing nature of the ester group, which accelerates the cycloaddition process and controls the regioselectivity, yielding the 3,5-disubstituted product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Methyl 3-isopropylisoxazole-5-carboxylate.
Spectroscopic Characterization (Anticipated)
| Technique | Expected Signals |
| ¹H NMR | δ ~ 1.3 ppm (d, 6H): Two equivalent methyl groups of the isopropyl moiety. δ ~ 3.1 ppm (sept, 1H): The methine proton of the isopropyl group. δ ~ 3.9 ppm (s, 3H): The methyl ester protons. δ ~ 6.8-7.0 ppm (s, 1H): The proton at the C4 position of the isoxazole ring. |
| ¹³C NMR | δ ~ 21 ppm: Isopropyl methyl carbons. δ ~ 28 ppm: Isopropyl methine carbon. δ ~ 53 ppm: Methyl ester carbon. δ ~ 105-110 ppm: C4 of the isoxazole ring. δ ~ 158 ppm: C5 of the isoxazole ring (ester-substituted). δ ~ 160 ppm: Ester carbonyl carbon. δ ~ 170 ppm: C3 of the isoxazole ring (isopropyl-substituted). |
| IR (Infrared) | ~1725-1740 cm⁻¹: Strong C=O stretch from the ester. ~1600 cm⁻¹: C=N stretch of the isoxazole ring. ~1450 cm⁻¹: C-H bending vibrations. ~1250 cm⁻¹: C-O stretch from the ester. |
Core Reactivity Profile
The reactivity of Methyl 3-isopropylisoxazole-5-carboxylate is dominated by two primary sites: the ester functional group and the N-O bond of the isoxazole ring.
Reactions at the Ester Group
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Saponification: Treatment with a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/methanol mixture will readily hydrolyze the methyl ester to the corresponding 3-isopropylisoxazole-5-carboxylic acid.[1][2] This carboxylic acid is a versatile intermediate for forming amides, more complex esters, or other acid derivatives.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiH₄) will reduce the ester to the corresponding primary alcohol, (3-isopropylisoxazol-5-yl)methanol.
Reductive Cleavage of the Isoxazole Ring
A defining characteristic of the isoxazole ring is its susceptibility to reductive cleavage, a powerful transformation in synthetic chemistry. The relatively weak N-O bond can be broken, most commonly via catalytic hydrogenation.
Mechanism: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst, Pd/C) cleaves the N-O bond. This is followed by tautomerization to yield a stable β-enamino-ketoester. This transformation effectively unmasks a 1,3-dicarbonyl relationship, making isoxazoles valuable synthetic equivalents of these motifs.[3]
Caption: Reductive ring opening of the isoxazole core.
Applications in Medicinal Chemistry and Drug Discovery
Isoxazole derivatives are integral components of numerous pharmaceuticals and agrochemicals.[4] Methyl 3-isopropylisoxazole-5-carboxylate serves as a versatile building block for creating more complex bioactive molecules.[5]
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Scaffold for Bioactive Compounds: The isoxazole core is metabolically stable and can act as a bioisostere for other functional groups, such as amides or esters, improving the pharmacokinetic properties of a drug candidate.[5]
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Intermediate for API Synthesis: The ester and isopropyl groups can be further functionalized. The ester can be converted into an amide to explore structure-activity relationships, a common strategy in lead optimization. The carboxylic acid precursor is used in the preparation of aminopyrazole amide derivatives which have shown activity as Raf kinase inhibitors for melanoma treatment.
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Versatile Precursor: As a synthetic intermediate, it is used in the creation of a variety of compounds, including antiviral agents and pyrazolopyrimidine derivatives for cancer therapy.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 3-isopropylisoxazole-5-carboxylate is not publicly available, general precautions for related isoxazole and carboxylic acid ester compounds should be followed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong bases.[7]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[7]
References
-
Wang, Y., Liu, B.-T. & Wang, Q. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1033. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate. Available at: [Link]
-
MySkinRecipes. (n.d.). METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Carl ROTH. (2022). Safety Data Sheet: mucasol®. Available at: [Link]
-
PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Rossi, S. et al. (2018). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 3(10), x181467. Available at: [Link]
-
NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
ChemBK. (2024). METHYL 3-OXOOXAZOLE-5-CARBOXYLATE. Available at: [Link]
-
ChemSynthesis. (2025). methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. Available at: [Link]
-
Piaz, V. D. et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]
-
Maleki, A. et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ACS Omega, 7(40), 35835–35844. Available at: [Link]
-
Georganics. (n.d.). Methyl isoxazole-5-carboxylate. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Available at: [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 3-ISOPROPYLISOXAZOLE-5-CARBOXYLIC ACID | 14633-22-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]
- 5. Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate [myskinrecipes.com]
- 6. METHYL ISOXAZOLE-5-CARBOXYLATE | 15055-81-9 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
